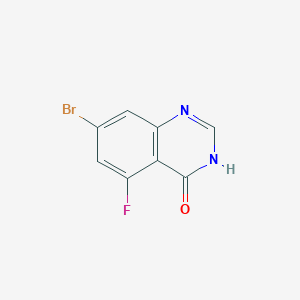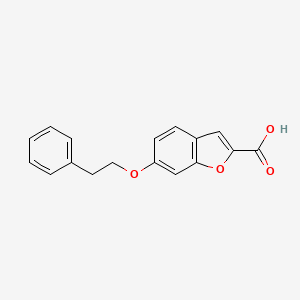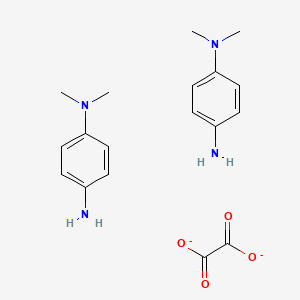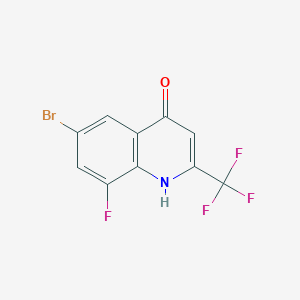
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a quinoline core. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as bromine or N-bromosuccinimide.
Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Cyclization: Formation of the dihydroquinolin-4-one core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dihydroquinolin-4-one core to fully reduced quinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as organolithium or Grignard reagents for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid functionalities.
Reduction: Fully reduced quinoline derivatives with saturated rings.
Substitution: Derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoro-2-(fluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
Uniqueness
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups attached to the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZNOSYSHOJMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)

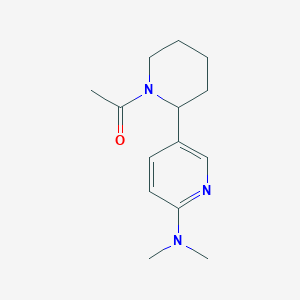
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
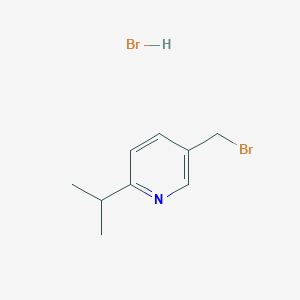
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
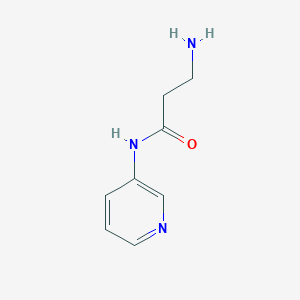
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
